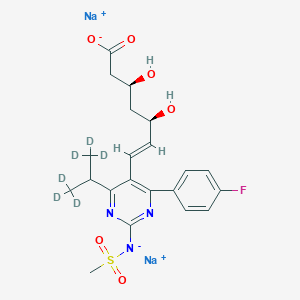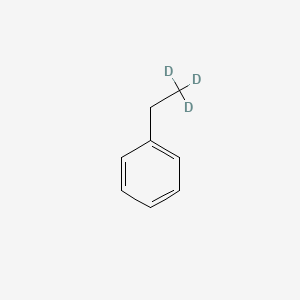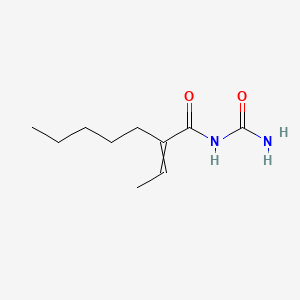
4-Hydroxy-3-(10-carboxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-(10-carboxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-Glucuronide is a complex organic compound that belongs to the class of glucuronides. Glucuronides are substances that result from the combination of glucuronic acid with other substances, often aiding in the detoxification and excretion of various compounds in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(10-carboxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-Glucuronide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the phenyl core, which includes the hydroxyl, carboxydecyl, dimethoxy, and methyl groups.
Glucuronidation: The phenyl core is then conjugated with glucuronic acid through a glucuronidation reaction. This step often requires the use of catalysts and specific reaction conditions to ensure the successful attachment of the glucuronic acid moiety.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale reactors and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-3-(10-carboxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: The hydroxyl and methoxy groups can be oxidized under specific conditions.
Reduction: The carboxydecyl group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Applications De Recherche Scientifique
4-Hydroxy-3-(10-carboxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-Glucuronide has several applications in scientific research:
Chemistry: Used as a model compound for studying glucuronidation reactions.
Biology: Investigated for its role in detoxification processes in living organisms.
Medicine: Explored for potential therapeutic applications, including drug delivery and metabolism studies.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3-(10-carboxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-Glucuronide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in glucuronidation, such as UDP-glucuronosyltransferases.
Pathways: It may participate in metabolic pathways related to detoxification and excretion of xenobiotics.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3-(10-carboxydecyl)-5,6-dimethoxy-2-methylphenyl beta-D-Glucuronide: can be compared with other glucuronides, such as:
Uniqueness
The uniqueness of this compound lies in its specific structure, which may confer unique properties and reactivity compared to other glucuronides.
Propriétés
Formule moléculaire |
C25H38O12 |
|---|---|
Poids moléculaire |
530.6 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[5-(9-carboxynonyl)-4-hydroxy-2,3-dimethoxy-6-methylphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H38O12/c1-13-14(11-9-7-5-4-6-8-10-12-15(26)27)16(28)21(34-2)23(35-3)20(13)36-25-19(31)17(29)18(30)22(37-25)24(32)33/h17-19,22,25,28-31H,4-12H2,1-3H3,(H,26,27)(H,32,33)/t17-,18-,19+,22-,25+/m0/s1 |
Clé InChI |
LUEDJUIGOVRORA-ASSRNRPHSA-N |
SMILES isomérique |
CC1=C(C(=C(C(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC)OC)O)CCCCCCCCCC(=O)O |
SMILES canonique |
CC1=C(C(=C(C(=C1OC2C(C(C(C(O2)C(=O)O)O)O)O)OC)OC)O)CCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl({[(4S)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl]oxy})dimethylsilane](/img/structure/B13838976.png)
![N-[(2R)-3-methoxy-1-[[(2R)-3-methoxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13838990.png)



![(1S,5R,6S)-5-Isopropoxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B13839017.png)


amine Hydrochloride](/img/structure/B13839039.png)

![7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III](/img/structure/B13839046.png)


![[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13839052.png)
